Unii-0V3cpa653N

Description

UNII-0V3cpa653N (CAS 340736-76-7) is an organic compound with the molecular formula C₁₀H₅F₃N₂O₃ and a molecular weight of 258.15 g/mol. Key properties include:

- Solubility: 0.199 mg/mL (0.000772 mol/L) in aqueous media, classified as "soluble" .

- Bioavailability: Moderate score of 0.56 (Lipinski rule compliant) .

- Pharmacokinetics: Acts as a CYP1A2 inhibitor, with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .

- Structural features: Contains a 1,2,4-oxadiazole core substituted with a trifluoromethyl group and a benzoic acid moiety, contributing to its polarity (TPSA: 84.5 Ų) and reactivity .

The compound is synthesized via a coupling reaction using HATU and DIEA in DMF, followed by purification via column chromatography .

Properties

CAS No. |

169957-63-5 |

|---|---|

Molecular Formula |

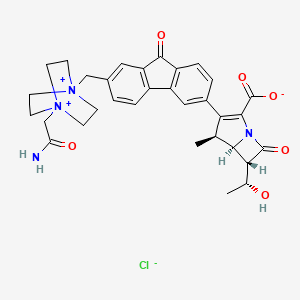

C32H35ClN4O6 |

Molecular Weight |

607.1 g/mol |

IUPAC Name |

(4S,5R,6S)-3-[7-[[4-(2-amino-2-oxoethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]methyl]-9-oxofluoren-3-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride |

InChI |

InChI=1S/C32H34N4O6.ClH/c1-17-26(29(32(41)42)34-28(17)27(18(2)37)31(34)40)20-4-6-22-23(14-20)21-5-3-19(13-24(21)30(22)39)15-35-7-10-36(11-8-35,12-9-35)16-25(33)38;/h3-6,13-14,17-18,27-28,37H,7-12,15-16H2,1-2H3,(H-2,33,38,41,42);1H/t17-,18+,27+,28+,35?,36?;/m0./s1 |

InChI Key |

LKKUUWNEQCXTNI-BLNZHTMDSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1C3=CC4=C(C=C3)C(=O)C5=C4C=CC(=C5)C[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])[C@@H](C)O.[Cl-] |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1C3=CC4=C(C=C3)C(=O)C5=C4C=CC(=C5)C[N+]67CC[N+](CC6)(CC7)CC(=O)N)C(=O)[O-])C(C)O.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-76-7 analog, similarity score: 1.00)

- Key differences : Identical core structure but lacks the morpholine carbamate substituent present in UNII-0V3cpa653N.

- Impact : Reduced BBB permeability (0.55 vs. 0.56) and altered CYP inhibition profile .

b. Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (similarity score: 0.87)

Functionally Similar Compounds

a. 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3 analog)

- Structural contrast : Chlorinated pyrrolopyridine core vs. oxadiazole-benzoic acid.

- Pharmacokinetics: Lower GI absorption (0.55 vs.

b. (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4 analog)

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.